molecular formula C4H4N4O3 B13949329 5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid

5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13949329
M. Wt: 156.10 g/mol
InChI Key: XZFCENVXUXPZIF-UHFFFAOYSA-N
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Description

5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid: is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. One common method is the thermal cyclization of β-acylamidrazones at temperatures exceeding 140°C . Another approach involves the use of ethyl β-N-Boc-oxalamidrazone as a precursor, which undergoes cyclization to form the desired triazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The triazole ring can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or bind to receptors, disrupting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar chemical properties.

    5-Amino-1,2,4-triazole-3-carboxylic acid:

Uniqueness

5-Carbamoyl-2H-1,2,4-triazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its potential as a building block for more complex molecules make it particularly valuable in research and industry.

Properties

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

3-carbamoyl-1H-1,2,4-triazole-5-carboxylic acid

InChI

InChI=1S/C4H4N4O3/c5-1(9)2-6-3(4(10)11)8-7-2/h(H2,5,9)(H,10,11)(H,6,7,8)

InChI Key

XZFCENVXUXPZIF-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)C(=O)N)C(=O)O

Origin of Product

United States

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